

Application Notes & Protocols: CRISPR/Cas9-Mediated Gene Editing of LPGAT1 in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LPGAT1**

Cat. No.: **B1575303**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lysophosphatidylglycerol Acyltransferase 1 (**LPGAT1**), also known as LPLAT7, is an endoplasmic reticulum-associated enzyme crucial for phospholipid remodeling.[1][2] It catalyzes the reacylation of lysophosphatidylglycerol (LPG) to form phosphatidylglycerol (PG), a key precursor for cardiolipin synthesis, which is vital for mitochondrial function.[2] Emerging research has demonstrated that **LPGAT1** also plays a significant role in remodeling other phospholipids, such as phosphatidylethanolamine (PE) and phosphatidylcholine (PC), by specifically incorporating stearate (18:0) at the sn-1 position.[3]

Deficiency in **LPGAT1** has been linked to MEGDEL syndrome, a severe autosomal recessive disorder characterized by 3-methylglutaconic aciduria, deafness, encephalopathy, and Leigh-like syndrome.[4] Furthermore, studies have implicated **LPGAT1** in regulating hepatic triacylglycerol synthesis, auditory function, and photoreceptor cell survival.[4][5][6] The generation of **Lpgat1** knockout (KO) mouse models using CRISPR/Cas9 technology provides a powerful in vivo system to dissect the enzyme's physiological roles and to investigate the pathophysiology of related disorders.[3][4] These models are invaluable for preclinical studies and the development of potential therapeutic strategies.

This document provides detailed protocols for generating **Lpgat1** KO mice using CRISPR/Cas9 and summarizes the key phenotypic outcomes observed in these models.

Phenotypic Consequences of LPGAT1 Deletion

Genetic ablation of **Lpgat1** in mice leads to a range of severe phenotypes, recapitulating many features of human MEGDEL syndrome.[\[4\]](#) The quantitative data from these studies are summarized below.

Data Presentation:

Table 1: Survival and Growth Phenotypes in **Lpgat1^{-/-}** Mice

Phenotype	Wild-Type (WT)	Heterozygous (HZ)	Homozygous KO (Lpgat1^{-/-})	Citation
Neonatal Survival Rate	~100%	85%	56%	[4]
Median Adult Lifespan	Not reported	Not reported	~155 days	[3]
Body Weight (11 weeks)	Normal	Normal	Normal	[3]
Body Fat Content (11 weeks)	Normal	Not reported	Reduced by ~20%	[3]

| Growth | Normal | Not reported | Growth delay |[\[4\]](#) |

Table 2: Serum Biochemical Parameters in **Lpgat1^{-/-}** Mice

Parameter	Wild-Type (WT)	Homozygous KO (Lpcat1 ^{-/-})	Fold Change	Citation
Alanine Aminotransferase (ALT)	Normal	Significantly Increased	-	[4]
Aspartate Aminotransferase (AST)	Normal	Significantly Increased	-	[4]
Total Bilirubin (TBIL)	Normal	Significantly Increased	-	[4]
Blood Ammonia	Normal	Significantly Elevated	-	[4]
Blood Urea Nitrogen (BUN)	Normal	Significantly Elevated	-	[4]
Hypoglycemia	No	Yes	-	[4]

| 3-Methylglutaconic Acid (Urine) | Baseline | Strikingly Elevated | - | [\[4\]](#) |

Table 3: Retinal Degeneration Phenotypes in Lpcat1 KO Mice*

Parameter	Wild-Type (WT) / Heterozygous (HZ)	Homozygous KO (Lpcat1 ^{-/-})	Observation	Citation
ONL & OS Thickness (6 weeks)	Normal	Dramatically Reduced	Indicates severe retinal degeneration	[5][7]
Apoptotic Photoreceptor Cells	Baseline	Significantly Increased	Specific to photoreceptor cells	[7]
Dipalmitoyl PC (DPPC) Levels	Normal	Decreased by ~50%	LPCAT1 is essential for DPPC production	[5][7]
Mitochondrial ROS	Baseline	Increased	Observed in photoreceptor cells	[5]

*Note: Some studies refer to the gene as Lysophosphatidylcholine Acyltransferase 1 (Lpcat1).

Experimental Protocols

The following protocols provide a framework for generating **Lpgat1** knockout mice using CRISPR/Cas9 technology, adapted from established methodologies.[8][9][10]

Protocol 2.1: Design and In Vitro Validation of sgRNAs for **Lpgat1**

- Target Selection: Identify a suitable target region within the mouse **Lpgat1** gene (Gene ID: 226856).[6] Targeting an early exon (e.g., exon 2 or 3) is recommended to maximize the probability of generating a loss-of-function frameshift mutation upon non-homologous end joining (NHEJ) repair.[11]
- sgRNA Design: Use online design tools (e.g., CRISPOR, CHOPCHOP) to generate a list of potential 20-bp sgRNA sequences targeting the selected exon. Select 2-3 candidate sgRNAs with high predicted on-target efficiency and low predicted off-target scores.

- sgRNA Synthesis: Synthesize the selected sgRNAs using an in vitro transcription kit or order commercially synthesized sgRNAs.
- In Vitro Validation (T7 Endonuclease I Assay):
 - Transfect a mouse cell line (e.g., Neuro-2a) with a plasmid expressing Cas9 and one of the synthesized sgRNAs.
 - After 48-72 hours, harvest genomic DNA from the cells.
 - Amplify the **Lpgat1** target region using PCR.
 - Denature and re-anneal the PCR products to form heteroduplexes.
 - Treat the re-annealed products with T7 Endonuclease I, which cleaves mismatched DNA. [8]
 - Analyze the digested products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates successful sgRNA/Cas9-mediated editing. Select the sgRNA with the highest cleavage efficiency for in vivo experiments.

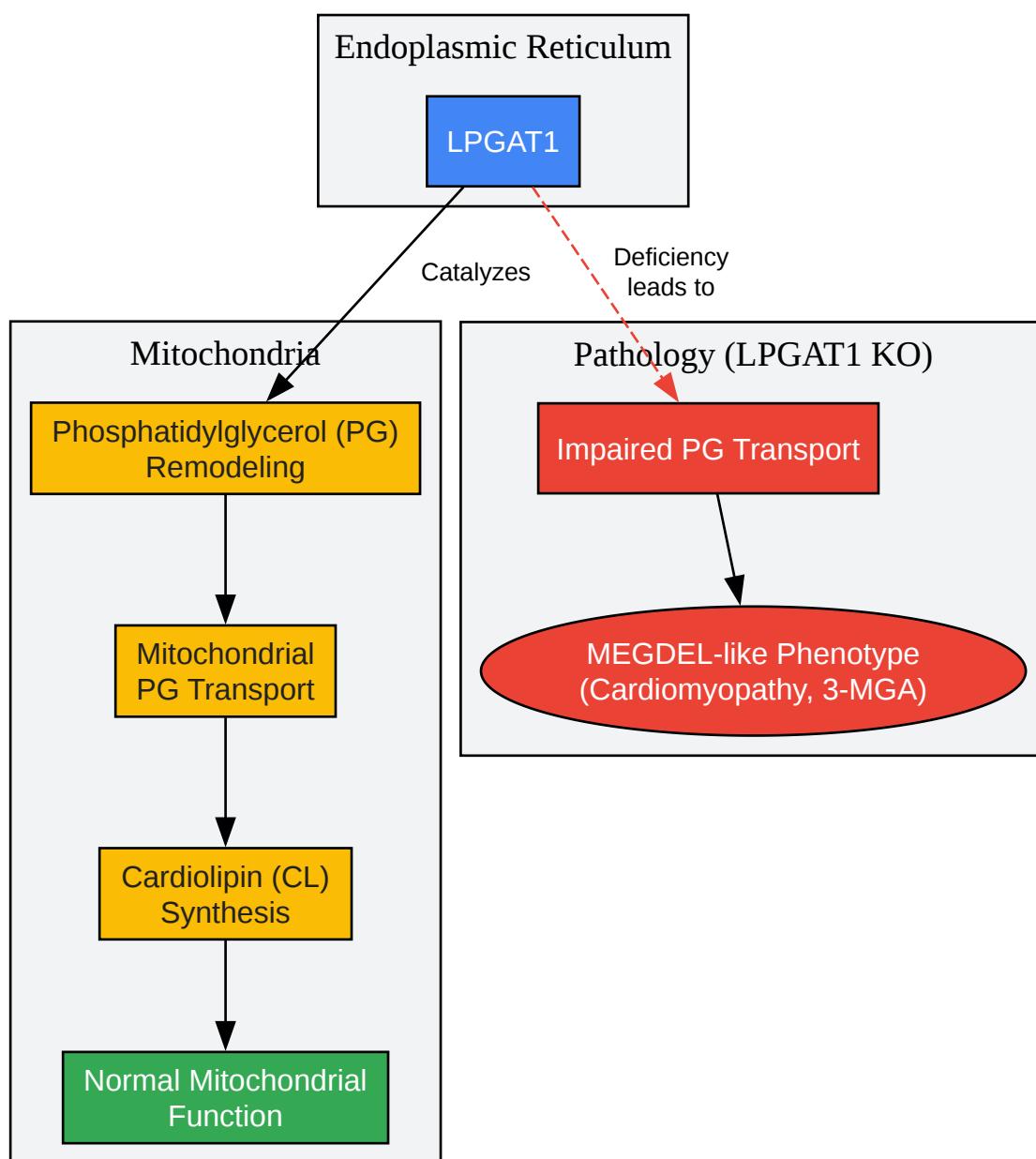
Protocol 2.2: Generation of **Lpgat1** Knockout Mice via Zygote Microinjection

- Animal Preparation: Use superovulated female mice (e.g., C57BL/6 strain) as zygote donors and pseudopregnant females as recipients.
- Ribonucleoprotein (RNP) Complex Preparation:
 - Prepare an injection mix containing Cas9 protein (e.g., 30 nM) and the validated sgRNA (e.g., 5 ng/μl) in a suitable injection buffer (e.g., 10mM Tris / 0.1mM EDTA).[9]
 - Incubate the mixture at 37°C for 10-15 minutes to allow the formation of the Cas9-sgRNA RNP complex.
- Pronuclear Microinjection:
 - Harvest zygotes from the superovulated female mice.

- Using a microinjection setup, inject the RNP complex into the pronucleus or cytoplasm of the fertilized zygotes.[9]
- **Embryo Transfer:**
 - Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
- **Birth and Weaning:**
 - Monitor the recipient mice for pregnancy and birth of pups. Pups are typically weaned at 3-4 weeks of age.

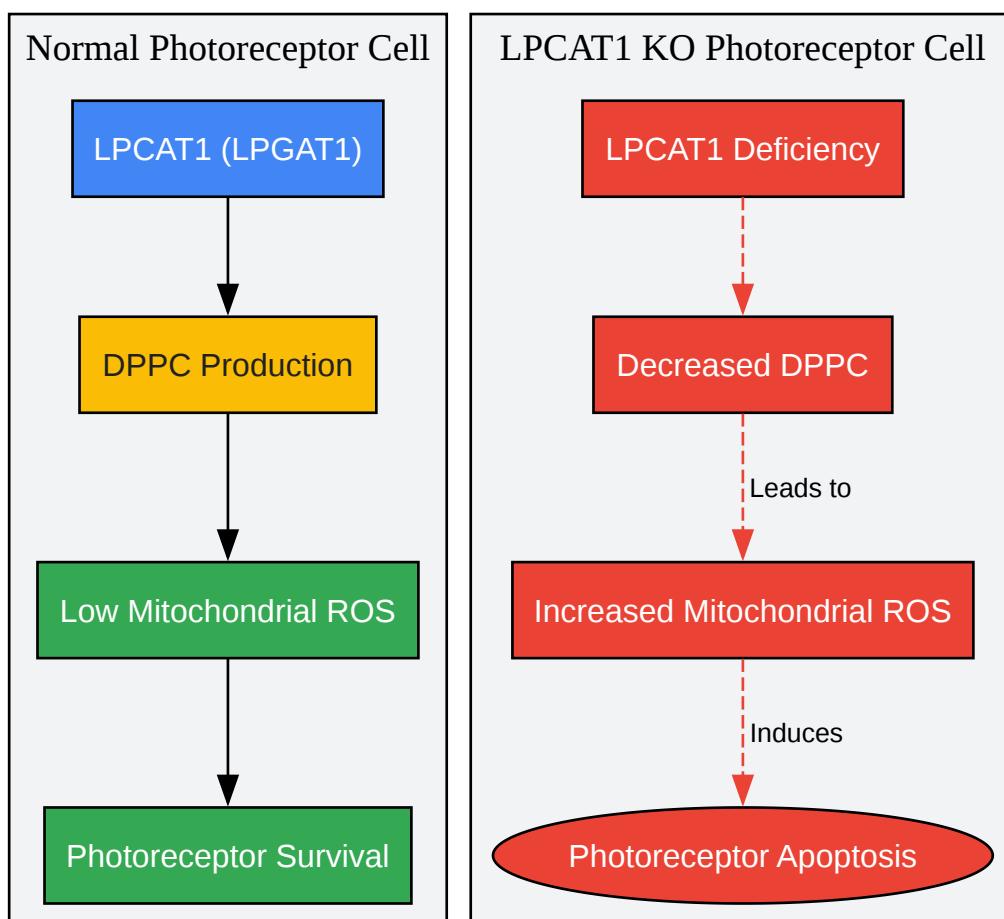
Protocol 2.3: Genotyping and Knockout Confirmation

- **DNA Extraction:** At weaning, obtain a small tissue sample (e.g., tail tip or ear punch) from the resulting pups (F0 generation) and extract genomic DNA.
- **PCR Screening:**
 - Design PCR primers that flank the sgRNA target site in the **Lpgat1** gene.
 - Perform PCR on the extracted genomic DNA.
- **Mutation Analysis (Sanger Sequencing):**
 - Purify the PCR products from the previous step.
 - Send the purified products for Sanger sequencing.
 - Analyze the sequencing chromatograms to identify pups carrying insertions or deletions (indels) at the target site. Founder mice with frameshift mutations are selected for further breeding.
- **Breeding for Germline Transmission:**
 - Breed the identified F0 founder mice with wild-type mice to produce the F1 generation.
 - Genotype the F1 offspring to confirm germline transmission of the mutated **Lpgat1** allele.


- Intercross heterozygous (**Lpgat1^{+/−}**) F1 mice to generate homozygous knockout (**Lpgat1^{−/−}**) mice for phenotypic analysis.

Key Pathways and Workflows

Visualizing the experimental process and the biological pathways affected by **Lpgat1** deletion is crucial for understanding the experimental design and its outcomes.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for generating **Lpgat1** KO mice.

[Click to download full resolution via product page](#)

Caption: **LPGAT1**'s role in mitochondrial function and disease.

[Click to download full resolution via product page](#)

Caption: Role of **LPGAT1** in photoreceptor cell survival.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LPGAT1/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]

- 3. LPGAT1 controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPGAT1 controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine acyltransferase 1 controls mitochondrial reactive oxygen species generation and survival of retinal photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lpgat1 lysophosphatidylglycerol acyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Transgenic Mice Using CRISPR /Cas9 Technology | Springer Nature Experiments [experiments.springernature.com]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- To cite this document: BenchChem. [Application Notes & Protocols: CRISPR/Cas9-Mediated Gene Editing of LPGAT1 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1575303#crispr-cas9-mediated-gene-editing-of-lpgat1-in-mice>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com